molecular formula C14H16O B8544072 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 192444-21-6

2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B8544072
CAS No.: 192444-21-6
M. Wt: 200.28 g/mol
InChI Key: NGMAFKIQHCGAJV-UHFFFAOYSA-N
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Description

2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

192444-21-6

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methyl-1,2,5,6,7,8-hexahydrocyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C14H16O/c1-9-6-12-7-10-4-2-3-5-11(10)8-13(12)14(9)15/h7-9H,2-6H2,1H3

InChI Key

NGMAFKIQHCGAJV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCCC3=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to the procedure of Bhattacharya et. al (Synth. Commun 1996., 26, 1775-1784.) a mixture of 1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-propan-1-one (37.6 g), hexamethylenetetramine (44.9 g) and acetic anhydride (38.8 mL) is heated with stirring at 80° C. for 23 hours. The mixture is allowed to cool, and added slowly to a stirred mixture of ethyl acetate (200 mL) and aqueous sodium hydroxide (200 mL, 2M). The organic layer is separated, washed with aqueous HCl, brine, and dried (Na2SO4). The solvent is removed to give a brown oil. This is added cautiously to concentrated sulfuric acid (120 mL) and the resulting mixture is heated at 55° C. for 5 hours followed by room temperature for 18 hours. The reaction is diluted with water and extracted with dichloromethane. After drying (Na2SO4) the solvent is removed to give an oil. The product is purified by chromatography (silica, ethyl acetate/hexane) to give a geometrical mixture of isomers containing 2-Methyl-1,2,6,7,8,9-hexahydro-cyclopenta[.a.]naphthalen-3-one and the title compound.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
naphthalen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Methacryl chloride (37.5 ml, 375 mmol) was added at −70° C. to well-stirred suspension of AlCl3 (100 g, 750 mmol) in CH2Cl2 (600 ml). After 20 min tetrahydronaphthalene (49.5 g, 375 mmol) was added. Reaction mixture was allowed to warm to room temperature, stirred for 16 h and poured into ice water-HCl (1 l/150 ml). Organic layer was separated, water layer was extracted by CH2Cl2 (2100 ml). Combined organic phases were washed by water, aq. NaHCO3, dried over MgSO4 and evaporated. Vacuum distillation (130-140° C./0.5 Torr) a mixture of ketones. After storage within 5 days desired isomer stays liquid and can be separated by decantation. The yield 30 g (40%).
Quantity
37.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
49.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water-HCl
Quantity
1 L
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A total of 145 g (0.63 mol) of 2-bromo-2-methylpropanoyl bromide were added dropwise to a suspension of 223 g (1.67 mol) AlCl3 in 200 ml of CH2Cl2 with vigorous stirring for 15 min at 0° C. This mixture was stirred for 45 min at this temperature; then a solution of 83.4 g (0.63 mol) of tetraline in 200 ml of CH2Cl2 was added dropwise. The mixture was slowly warmed to ambient temperature, stirred additionally overnight, and, then, poured on 1000 cm3 of ice. The organic layer was separated, the aqueous layer was extracted with 3×300 ml of CH2Cl2. The combined organic fractions were dried over MgSO4 and evaporated to dryness. Fractional distillation gave a yellowish mixture of the title indanones, b.p. 183-190° C./7 mm Hg. This mixture was recrystallized from 300 ml of n-hexane. Crystals of 2-methyl-1,2,6,7,8,9-hexahydro-3H-cyclopenta[a]naphthalen-3-one that precipitated at −30° C. were filtered off, washed with 2×25 ml of cold n-hexane, and dried in vacuum. Yield 56.5 g (45%). The filtrate was evaporated to dryness and dried in vacuum. This procedure gave 39.3 g (31%) of pure 2-methyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one.
Quantity
145 g
Type
reactant
Reaction Step One
Name
Quantity
223 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Three
[Compound]
Name
indanones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The reaction is diluted with water and extracted with dichloromethane. After drying (Na2SO4) the solvent is removed to give an oil. The product is purified by chromatography (silica, ethyl acetate/hexane) to give a geometrical mixture of isomers containing 2-Methyl-1,2,6,7,8,9-hexahydro-cyclopenta[.a.]naphthalen-3-one and the title compound.
Name
naphthalen-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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